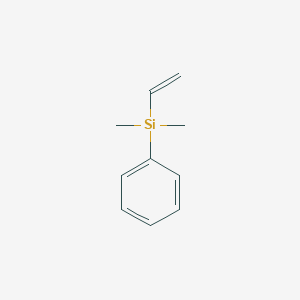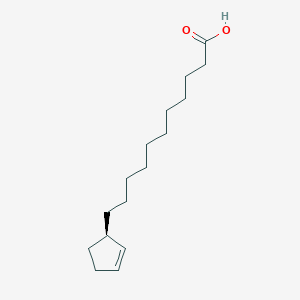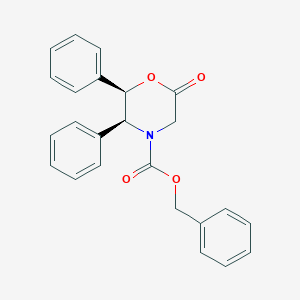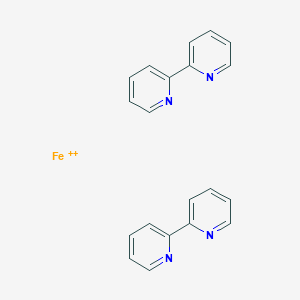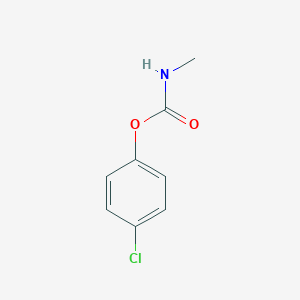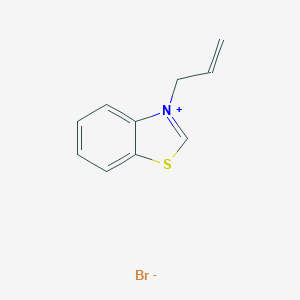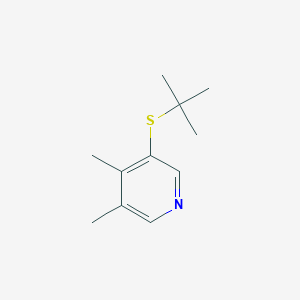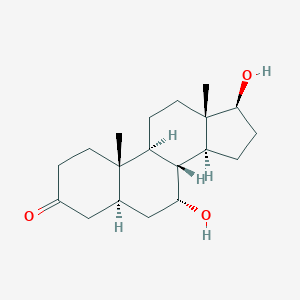
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one, commonly known as 7α-OH-DHEA, is a steroid hormone that is produced naturally in the human body. It is a derivative of dehydroepiandrosterone (DHEA) and is synthesized in the adrenal glands, gonads, and brain. 7α-OH-DHEA has been found to have various biochemical and physiological effects, making it an important compound for scientific research.
Mécanisme D'action
The mechanism of action of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is not fully understood, but it is believed to act through several pathways. It has been found to bind to and activate the androgen receptor, as well as the estrogen receptor. It also interacts with the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Effets Biochimiques Et Physiologiques
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various biochemical and physiological effects. It has been shown to increase bone density and improve bone health in animal studies. It also has anti-inflammatory and immunomodulatory effects, which may make it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one in lab experiments is that it is a naturally occurring compound in the human body, making it easier to study its effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and its effects on bone health and metabolism. Further studies are also needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.
In conclusion, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is an important compound for scientific research due to its various biochemical and physiological effects. Its potential use in the treatment of Alzheimer's disease, depression, anxiety, autoimmune diseases, and cancer makes it an area of interest for future research.
Méthodes De Synthèse
The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one involves the conversion of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one to 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one using the enzyme 7α-hydroxylase. This reaction takes place in the adrenal glands and is regulated by the pituitary gland. 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is then converted to 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one by the enzyme 3β-hydroxysteroid dehydrogenase. The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one can also be achieved through chemical modification of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one.
Applications De Recherche Scientifique
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various scientific research applications. It has been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been studied for its effects on bone health and metabolism.
Propriétés
Numéro CAS |
18529-67-4 |
|---|---|
Nom du produit |
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one |
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(5S,7R,8R,9S,10S,13S,14S,17S)-7,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
Clé InChI |
AYOPWAMPNDGXSM-DJHVUUHHSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
Synonymes |
7 alpha,17 beta-dihydroxy-5 alpha-androstan-3-one 7-hydroxy-dihydrotestosterone 7-hydroxydihydrotestosterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



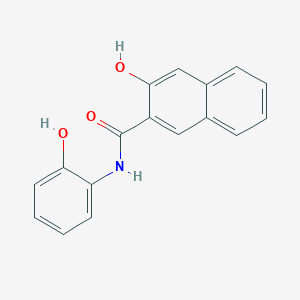
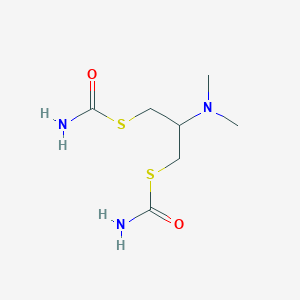
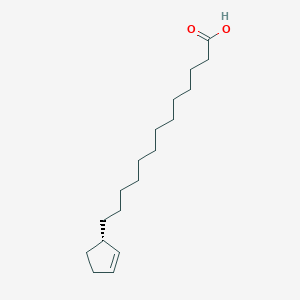
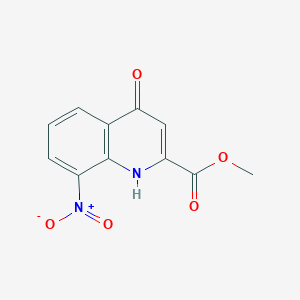
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)

